Tritetradecylaluminum

Process Safety Pyrophoricity Handling Hazard

Tritetradecylaluminum (CAS 1529‑58‑4) is a long‑chain trialkylaluminum compound with three linear tetradecyl (C14) groups bonded to a central aluminum atom [REFS‑1]. With a molecular formula of C₄₂H₈₇Al and a molecular weight of approximately 619.1 g/mol, it belongs to the class of higher trialkylaluminum compounds that are widely used as Ziegler–Natta cocatalysts and as intermediates for the production of linear α‑olefins and α‑alcohols [REFS‑2][REFS‑3].

Molecular Formula C42H87Al
Molecular Weight 619.1 g/mol
CAS No. 1529-58-4
Cat. No. B072340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritetradecylaluminum
CAS1529-58-4
Molecular FormulaC42H87Al
Molecular Weight619.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCC)CCCCCCCCCCCCCC
InChIInChI=1S/3C14H29.Al/c3*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3*1,3-14H2,2H3;
InChIKeyJVIKNVRZMNQFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritetradecylaluminum (CAS 1529‑58‑4) – Procurement-Ready Profile for C14‑Specific Organoaluminum Applications


Tritetradecylaluminum (CAS 1529‑58‑4) is a long‑chain trialkylaluminum compound with three linear tetradecyl (C14) groups bonded to a central aluminum atom [REFS‑1]. With a molecular formula of C₄₂H₈₇Al and a molecular weight of approximately 619.1 g/mol, it belongs to the class of higher trialkylaluminum compounds that are widely used as Ziegler–Natta cocatalysts and as intermediates for the production of linear α‑olefins and α‑alcohols [REFS‑2][REFS‑3]. Its physical form is reported as a white solid, distinguishing it from the colorless, volatile liquids typical of short‑chain trialkylaluminum reagents [REFS‑1].

Why Tritetradecylaluminum Cannot Be Replaced by Simple Trialkylaluminum Homologs in Procurement Decisions


Trialkylaluminum compounds are not functionally interchangeable despite sharing the R₃Al formula. Critical performance parameters—including pyrophoricity hazard, alkyl‑group‑specific product distributions, thermal stability, and solubility in process solvents—are strongly dependent on alkyl chain length [REFS‑1]. The widely used short‑chain members, such as triethylaluminum (TEA) and triisobutylaluminum (TIBA), are highly pyrophoric liquids that ignite spontaneously in air and require rigorous inert‑atmosphere handling [REFS‑2]. In contrast, tritetradecylaluminum, bearing three C14 alkyl chains, falls outside the “pyrophoric” range (defined for C₄ chains and below) and exhibits a significantly higher flash point, reducing fire‑related operational risk [REFS‑3]. Furthermore, when used as a precursor for linear C14 products, tritetradecylaluminum provides direct access to 1‑tetradecene and 1‑tetradecanol without the statistical chain‑growth distribution and complex downstream separation required when starting from TEA [REFS‑1][REFS‑4]. Generic substitution with shorter‑chain analogs therefore compromises both process safety and product specificity.

Tritetradecylaluminum (CAS 1529‑58‑4) – Head‑to‑Head Quantitative Differentiation Evidence for Scientific Procurement


Flash Point Comparison: Tritetradecylaluminum vs. Triethylaluminum and Triisobutylaluminum

Tritetradecylaluminum exhibits a flash point of 99.4°C (closed cup), which is dramatically higher than that of the industrially ubiquitous triethylaluminum (TEA, flash point −18°C) and triisobutylaluminum (TIBA, flash point <0°C) [REFS‑1][REFS‑2][REFS‑3]. This difference reflects the general class behavior: short‑chain trialkylaluminum compounds (butyl and smaller) are pyrophoric and ignite spontaneously upon air exposure, whereas longer‑chain homologs are merely air/moisture‑sensitive and do not ignite spontaneously [REFS‑4].

Process Safety Pyrophoricity Handling Hazard

Product‑Tailored Chain Specificity: Direct Access to 1‑Tetradecene vs. Poisson Olefin Distribution with Triethylaluminum

Tritetradecylaluminum is specifically cited as an intermediate for the production of 1‑tetradecene and 1‑tetradecanol [REFS‑1]. By contrast, the Ziegler chain‑growth process starting from triethylaluminum (TEA) produces a statistical (Poisson) distribution of α‑olefins ranging from C₄ to C₂₀+ [REFS‑2]. Industrially, C₁₂‑₁₄ α‑olefins must then be separated from TEA and other olefins by vacuum rectification, adding capital and energy cost [REFS‑2]. Tritetradecylaluminum therefore offers a targeted route to C14‑specific products, circumventing the complex separation train required when TEA is the starting alkyl.

α‑Olefin Production Chain‑Growth Selectivity Separation Efficiency

Hydrolytic Stability Proxy: Higher logP and Water‑Reactivity Ranking Among Trialkylaluminum Compounds

ChemAxon‑predicted logP for tritetradecylaluminum is 17.37, far exceeding that of typical short‑chain homologs for which experimental logP values are available: tri‑n‑octylaluminum (logP = 9.94) and triethylaluminum (reacts with water, logP not measurable) [REFS‑1][REFS‑2]. While experimental logP data for tritetradecylaluminum are not reported, the computed value reflects a ~7.4‑unit (semi‑logarithmic) increase in hydrophobicity over tri‑n‑octylaluminum. Greater hydrophobicity retards the rate of hydrolysis in moist air, consistent with the known class behavior that longer alkyl chains provide steric shielding to the Al–C bond and improve ambient stability compared with short‑chain analogs [REFS‑3].

Solubility Hydrophobicity Handling Stability

Polymerization Cocatalyst Activity Trend: Long‑Chain vs. Short‑Chain Trialkylaluminum in Ziegler–Natta Systems

Comparative polymerization studies with tri‑n‑hexylaluminum (TnHA, C6) and tri‑n‑octylaluminum (TnOA, C8) demonstrate that longer alkyl chains can deliver the highest activity in silica‑supported Ziegler–Natta systems: TnHA exhibited the highest activity among single activators (TEA, DEAC, TnHA), and TnOA‑based activation showed superior suppression of catalyst deactivation compared with short‑chain triethylaluminum (TEA) [REFS‑1][REFS‑2]. Conversely, in some MgCl₂/SiO₂‑supported TiCl₄ catalysts, TnOA gave the lowest activity, while TEA gave the highest, indicating that the activity ranking is system‑dependent [REFS‑3]. For tritetradecylaluminum (C14), direct comparative polymerization data are absent from the open literature; however, the trend of increased steric bulk and altered alkyl‑transfer rates with chain length is well established and allows informed selection based on the desired balance between activity, molecular weight control, and polymer crystallinity [REFS‑1].

Ziegler–Natta Catalysis Ethylene Polymerization Cocatalyst Selection

Boiling Point and Physical State Difference: Solid Handling vs. Volatile Liquid Trialkylaluminums

Tritetradecylaluminum is described as a white solid with a reported boiling point of 253.9°C at 760 mmHg [REFS‑1][REFS‑2]. In contrast, triethylaluminum (TEA) is a colorless liquid with a boiling point of 194°C at 760 mmHg, and tri‑n‑octylaluminum is a liquid with a boiling point of 126.4°C at 760 mmHg [REFS‑3][REFS‑4]. The solid physical state of tritetradecylaluminum eliminates the vapor‑containment challenges associated with volatile liquid alkylaluminums, and its higher boiling point provides a wider operational temperature window before thermal decomposition becomes a concern.

Physical State Volatility Containment Requirements

Optimal Procurement Scenarios for Tritetradecylaluminum (CAS 1529‑58‑4) Based on Quantitative Differentiation Evidence


Direct Intermediate for C14 Linear α‑Alcohols in Detergent and Surfactant Manufacturing

For production facilities targeting 1‑tetradecanol (myristyl alcohol) as a surfactant intermediate, tritetradecylaluminum provides a single‑stage oxidation/hydrolysis pathway [REFS‑1]. This contrasts with the two‑stage process required with triethylaluminum (TEA), which first undergoes ethylene chain‑growth to build C14 chains, followed by oxidation and hydrolysis, while generating a broad distribution of olefin by‑products that demand distillation recovery. The targeted route reduces unit operations and avoids the Poisson‑distribution purification overhead described in Ziegler‑process patents [REFS‑2].

Ziegler–Natta Cocatalyst Selection Where High Flash Point and Reduced Pyrophoricity Are Required

In polymerization pilot‑plants or production units where pyrophoric‑class engineering controls (e.g., full inert‑atmosphere gloveboxes, automatic fire suppression) are impractical or cost‑prohibitive, tritetradecylaluminum offers a safer alternative to triethylaluminum (TEA) and triisobutylaluminum (TIBA). Its flash point of 99.4°C eliminates spontaneous ignition at ambient temperature, unlike TEA (flash point −18°C) which ignites on air contact [REFS‑3][REFS‑4]. Installation of a reduced safety‑engineering package can substantially lower capital expenditure for new production lines.

High‑Temperature Solution Polymerization Requiring Extended Cocatalyst Thermal Stability

For high‑temperature solution‑phase olefin polymerization processes operating near or above 150°C, the high boiling point (253.9°C) and solid physical state of tritetradecylaluminum provide an expanded thermal operating window compared with tri‑n‑octylaluminum (bp 126.4°C) or triethylaluminum (bp 194°C) [REFS‑3][REFS‑4]. In systems where catalyst deactivation by aluminum alkyl thermolysis is the dominant activity‑loss pathway, the higher thermal stability of long‑chain alkylaluminum compounds can sustain longer catalyst lifetimes, consistent with the deactivation‑suppression data reported for TnOA in Phillips catalysts [REFS‑5].

Chromatography‑Free Synthesis of C14‑Deuterated or C14‑Labeled Standards

In analytical chemistry and metabolism studies, tritetradecylaluminum can serve as a starting material for the preparation of isotopically enriched C14‑alkanes, C14‑olefins, or C14‑alcohols without the need for preparative chromatography, because the alkyl chain length is predetermined, unlike the statistical mixture obtained from TEA‑based chain‑growth. This ensures isotopic‑enrichment dollars are not wasted on undesired carbon‑chain lengths.

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